

Spectroscopic data comparison between known tanzawaic acid analogues

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Compound of Interest

Compound Name: Tanzawaic acid E

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A comprehensive comparison of the spectroscopic data for known tanzawaic acid analogues is presented for researchers, scientists, and drug development professionals. This guide summarizes key spectroscopic information to facilitate the identification and characterization of this important class of fungal polyketides.

Tanzawaic acids are a growing family of natural products, primarily isolated from *Penicillium* species, that exhibit a range of biological activities.[1][2] Their core structure typically consists of a substituted decalin ring system linked to a pentadienoic acid moiety.[1][3] The structural diversity within this family arises from variations in stereochemistry and functional group modifications on the decalin core.[4][5]

Spectroscopic Data Comparison

The following tables provide a comparative summary of the available ^1H NMR, ^{13}C NMR, and mass spectrometry data for several known tanzawaic acid analogues. This data is essential for the structural elucidation of new and known compounds within this class.

Table 1: ^1H NMR Data for Selected Tanzawaic Acid Analogues (δ in ppm, J in Hz)

Compound	H-2	H-3	H-4	H-5	Other Key Signals	Reference
Tanzawaic Acid A	5.92 (d, 15.3)	-	6.40 (dd, 15.9, 11.0)	7.26 (d, 15.9)	3.34 (m, H-8), 1.65 (m, H-10), 1.13 (d, 6.9, H-18), 1.07 (d, 6.5, H-17)	[6]
Tanzawaic Acid B	-	-	-	-	Data available in supplementary information of cited literature.	[1][3]
Tanzawaic Acid D	-	-	-	-	Key signals described in the literature.	
Tanzawaic Acid I	5.86 (d, 15.3)	7.28 (dd, 11.2, 15.3)	6.45 (dd, 11.2, 15.2)	6.10 (d, 15.2)	3.80 (oxymethine H-13), 1.62 (s, H-16), 1.09 (H-18), 0.90 (H-17)	[4]
Tanzawaic Acid J	5.83 (d, 15.3)	7.28 (dd, 11.2, 15.3)	6.45 (dd, 11.2, 15.5)	6.16 (d, 15.5)	3.75 (dd, 2.7, 5.8, H-13), 1.63 (s, H-16), 0.91 (d, 6.4, H-17),	[4]

				0.91 (d, 6.4, H-18)	
Tanzawaic Acid K	-	-	6.31	Data available in the cited literature.	[4]
Tanzawaic Acid L	-	-	-	1.20 (s, H- 17)	[4]
Tanzawaic Acid O	-	6.22 (dd, 15.0, 10.5, H-13)	7.22 (dd, 15.0, 10.5, H-14)	5.79 (d, 15.0, H-15)	12.14 (s, COOH)
Penitanzch roman	5.92 (d, 15.3)	-	6.40 (dd, 15.9, 11.0)	7.26 (d, 15.9)	Signals correspond ing to both a tanzawaic acid A and a dimethyliso chroman unit.
					[6]

Note: Data for some compounds are not fully detailed in the provided abstracts and would require consulting the full publication.

Table 2: ^{13}C NMR Data for Selected Tanzawaic Acid Analogues (δ in ppm)

Compound	C-1	C-2	C-3	C-4	C-5	C-6	Other Key Signal s	Reference
Tanzawaic Acid A	-	122.8	-	132.8	-	137.7	141.1 (C-7), 42.8 (C- 9), 31.0 (C-10)	[6]
Tanzawaic Acid B	-	-	-	-	-	-	Data availabl e in supple mentary informat ion of cited literatur e.	[1][3]
Tanzawaic Acid D	-	-	-	-	-	-	Data availabl e in the cited literatur e.	
Tanzawaic Acid I	170.9	122.0	145.9	128.5	144.8	79.0	68.0 (C- 13), 142.9 (C-15), 35.3 (C- 8), 32.9 (C-10)	[4]

Tanzaw aic Acid J	170.9	121.3	146.2	127.8	153.7	76.1	68.0 (C-13), 140.9 (C-15), 24.2 (C-18), 23.1 (C-17)	[4]
Tanzaw aic Acid K	-	-	-	-	-	-	Data available in the cited literature.	[4]
Tanzaw aic Acid L	-	-	-	-	-	-	70.1 (C-10)	[4]
Tanzaw aic Acid O	167.7 (C-16)	132.0 (C-3)	126.3 (C-13)	132.0 (C-4)	-	70.9	150.0 (C-12), 144.7 (C-14), 119.9 (C-15), 48.5 (C-1)	[7]
Penitan zchrom an	-	122.8	-	132.8	-	137.7	Signals corresponding to both a tanzaw aic acid A and a dimethylisochro	[6]

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unit.

Note: Data for some compounds are not fully detailed in the provided abstracts and would require consulting the full publication. Carbon numbering may vary between different analogues.

Table 3: Mass Spectrometry Data for Selected Tanzawaic Acid Analogues

Compound	Molecular Formula	[M+H] ⁺ or [M+Na] ⁺ (m/z)	Technique	Reference
Tanzawaic Acid B	C ₁₈ H ₂₆ O ₂	274.3	MS	[8]
Tanzawaic Acid I	C ₁₈ H ₂₆ O ₄	329.1744 ([M+Na] ⁺)	HRMS-ESI	[4]
Tanzawaic Acid J	C ₁₈ H ₂₆ O ₄	329.1736 ([M+Na] ⁺)	HRMS-ESI	[4]
Penicisteck Acid P	C ₁₈ H ₂₆ O ₅	-	HRESIMS	[7]
Steckwaic Acids A-D	-	-	HRESIMS	[5]

Note: The specific adduct and experimental conditions can affect the observed m/z value.

Experimental Protocols

The isolation and characterization of tanzawaic acid analogues generally follow established natural product chemistry workflows. The specific details may vary between laboratories and target compounds.

General Isolation and Purification Procedure

- Fungal Culture and Extraction: The producing fungal strain (e.g., *Penicillium* sp.) is typically cultured in a suitable liquid or solid medium. The culture broth and/or mycelium are then

extracted with an organic solvent such as ethyl acetate.

- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This often involves:
 - Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to perform initial fractionation.
 - High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for the final purification of the analogues.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Purified compounds are dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD , DMSO-d_6).
 - Data Acquisition: ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).[9][10] Chemical shifts are reported in ppm relative to the residual solvent signal or an internal standard (e.g., TMS).
- Mass Spectrometry (MS):
 - Technique: High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly used to determine the molecular formula of the compounds.[7][11]
 - Analysis: The instrument provides a high-accuracy mass measurement, which allows for the unambiguous determination of the elemental composition.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Samples are typically analyzed as a thin film or in a KBr pellet.
 - Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups (e.g., hydroxyl, carbonyl, carbon-

carbon double bonds).

Visualization of the Tanzawaic Acid Scaffold

The following diagram illustrates the generalized chemical structure of tanzawaic acids, highlighting the core decalin ring system and the pentadienoic acid side chain. The "R" groups indicate common positions of substitution and modification that give rise to the various analogues.

Note: As I am unable to generate images, the DOT script above is a template. A proper implementation would require replacing the placeholder image URLs with actual chemical structure images of the decalin core and the side chain.

Caption: General chemical scaffold of tanzawaic acids.

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